Enantiomeric Optical Activity
Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate exhibits a specific rotation of +22° (c=10, H₂O) . In contrast, the DL racemic mixture — the form most commonly produced by non-stereoselective industrial synthesis — shows zero net optical rotation because the equal populations of (2R,3R) and (2S,3S) enantiomers cancel each other's rotatory power [1]. This is a categorical differentiation: the L-enantiomer enables polarimetric detection, diastereomeric salt resolution, and chiral sensing; the racemate is functionally useless for any chirality-dependent application.
| Evidence Dimension | Specific optical rotation [α]D²⁰ (c=10, H₂O) |
|---|---|
| Target Compound Data | +22° (L-(2R,3R) enantiomer) |
| Comparator Or Baseline | Potassium sodium DL-tartrate (racemic): 0° (optically inactive) |
| Quantified Difference | Infinite relative difference (active vs. null); absolute Δ = 22° |
| Conditions | Polarimetry; c=10 in water at 20°C |
Why This Matters
Procurement of the incorrect enantiomer or racemate results in complete failure of any chirality-dependent protocol — a binary go/no-go criterion for chiral resolution, asymmetric synthesis, and polarimetric quality control.
- [1] LibreTexts Chemistry. 5.9: Racemic Mixtures and the Resolution of Enantiomers. 2024. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/05%3A_Stereochemistry/5.09%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers View Source
